molecular formula C13H19NO B1279619 2-(Benzylamino)cyclohexanol CAS No. 51925-39-4

2-(Benzylamino)cyclohexanol

Cat. No. B1279619
CAS RN: 51925-39-4
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)cyclohexanol is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and material science. It is a structural motif present in various synthetic targets, including pharmaceutical intermediates and functional materials.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving enantioselectivity and preserving functional groups. For instance, an enantioselective synthesis of a related benzyl carbamate used iodolactamization as a key step, highlighting the importance of maintaining stereochemical integrity during synthesis . Another approach for synthesizing cyclohexanone derivatives from benzene involves a one-pot reaction catalyzed by a ruthenium complex, demonstrating the integration of oxidation and reduction steps . Additionally, the synthesis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate and related compounds often employs one-pot strategies to improve efficiency .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzylamino)cyclohexanol has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These studies provide insights into the geometrical structures, vibrational frequencies, and chemical shift values, which are essential for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

The reactivity of 2-(Benzylamino)cyclohexanol and related compounds is influenced by the presence of functional groups such as amines, carbonyls, and aromatic systems. These functionalities can participate in nucleophilic substitutions, redox reactions, and conjugate additions. For example, the reaction of primary amines with quinones to form bis(arylamino) derivatives demonstrates the nucleophilic character of the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)cyclohexanol derivatives are determined by their molecular structure. The presence of hydrogen bonding, steric effects, and electronic properties significantly influences their phase behavior, thermal stability, and optical properties. For instance, the introduction of hydroxyl or amine groups to cyclohexane and benzene derivatives alters their vapor-liquid phase behavior due to changes in intermolecular interactions . The optical properties, such as fluorescence and second harmonic generation efficiency, are also affected by the molecular structure and can be tuned for specific applications .

Relevant Case Studies

Case studies involving 2-(Benzylamino)cyclohexanol derivatives often focus on their application in the development of pharmaceuticals and advanced materials. For example, the synthesis of enantiopure amino alcohols is crucial for the production of intermediates used in drug synthesis, and the separation of enantiomers is a key step in this process . Additionally, the study of thermochromic behavior and aggregation-induced emission characteristics of cyano-functionalized derivatives provides insights into the design of materials with specific optical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Green and Scalable Preparation : An efficient process has been developed for the green and scalable preparation of optically pure trans-2-aminocyclohexanols. This process uses hot water to promote aminolysis of cyclohexene oxide by benzylamine, leading to the creation of racemic trans-2-(benzylamino)cyclohexanols (Xue et al., 2014).

  • Resolution and Enantiomer Separation : A method for the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol is described, utilizing (R)- and (S)-Mandelic acid for enantiomer separation (Schiffers & Bolm, 2008).

  • Applications in Asymmetric Catalysis : The resolved racemic 2-aminocyclohexanol derivatives are used as ligands in asymmetric catalysis, showing potential in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations (Schiffers et al., 2006).

Industrial Applications

  • Use in Solvent Cryoscopic Microdetermination : Cyclohexanol, closely related to 2-(Benzylamino)cyclohexanol, has been critically evaluated for its use in cryoscopic microdetermination of molecular weights, indicating its importance in research and teaching applications (Ehrlich-Rogozinsky & Cheronis, 1961).

  • Hydrodeoxygenation of Aromatics : Research demonstrates the potential of cyclohexanols, derived from 2-(Benzylamino)cyclohexanol, in the hydrodeoxygenation of aromatics, offering a novel route for their synthesis (Zhang et al., 2022).

  • Aromatization of Aliphatic Compounds : Cyclohexanols have been studied for their role in the aromatization of aliphatic compounds, indicating their utility in chemical synthesis (Giannangeli & Baiocchi, 1980).

Miscellaneous Applications

  • Pharmacokinetics and Biotransformation : Studies on trans-4-(2-amino-3,5-dibromo-benzylamino)cyclohexanol hydrochloride (ambroxol) provide insights into the pharmacokinetics and biotransformation of compounds related to 2-(Benzylamino)cyclohexanol in various species (Hammer et al., 1978).

  • Catalytic Transformations : Studies have been conducted on the catalytic transformations of cyclohexanol on Group VIII metal catalysts, providing information relevant to the industrial and research applications of cyclohexanol derivatives (Dobrovolszky et al., 1982).

  • Analytical Profiles in Biological Matrices : The compound's analytical profiles in various biological matrices have been studied, contributing to our understanding of its behavior and applications in different environments (De Paoli et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, cyclohexanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Xue, CG Li, Y Zhu, TJ Lou - Journal of Chemical Research, 2014 - journals.sagepub.com
An improved and efficient process has been developed for a green and scalable preparation of optically pure (1R,2R) - and (1S,2S) -trans-2-aminocyclohexanols. The process utilised …
Number of citations: 4 journals.sagepub.com
T Nomoto, T Fukuhara, S Hara - Synlett, 2006 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 6 www.thieme-connect.com
E Erturk, AS Demir - 2008 - open.metu.edu.tr
Non-hygroscopic, non-toxic, and readily available iron(III) trifluoroacetate [Fe(O2CCF3)(3)] was found to be a highly regioselective catalyst for the ring opening of a wide variety of …
Number of citations: 16 open.metu.edu.tr
G Negrón-Silva, CX Hernández-Reyes… - Molecules, 2007 - mdpi.com
Sulfated zirconia and SZ/MCM-41 were used as catalysts for the synthesis of β-aminoalcohols via epoxide aminolysis. Sulfated zirconia was prepared by sol-gel and SZ/MCM-41 was …
Number of citations: 31 www.mdpi.com
E Mai, C Schneider - Chemistry–A European Journal, 2007 - Wiley Online Library
The scandium–bipyridine‐catalyzed enantioselective addition of anilines and O‐alkyl hydroxylamines to meso‐epoxides has been optimized and extended to a broad range of …
R Siedlecka - Tetrahedron, 2013 - researchgate.net
… A new resolution process for racemic trans-2-benzylaminocyclohexanol (20) was developed with L-DPTTA (3).Resolution conditions were optimized based on the Pope and Peachey …
Number of citations: 88 www.researchgate.net
DS Belov, ER Lukyanenko, AV Kurkin, MA Yurovskaya - Tetrahedron, 2011 - Elsevier
A convenient and scalable method for the preparation of (3RS,3aSR,8aSR)-phenyloctahydrocyclohepta[b]pyrrol-4(1H)-one based on the aza-Cope–Mannich rearrangement is …
Number of citations: 9 www.sciencedirect.com
SA Saldanha, C Grimm, BA Mercer… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
We conducted a high-throughput screen for small molecule activators of the TRPML3 ion channel which, when mutated, causes deafness and pigmentation defects. Cheminformatics …
Number of citations: 8 www.ncbi.nlm.nih.gov
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com
YD Getzler - 2004 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The negative microfilm of this dissertation was prepared and inspected by the school granting the degree. We are using …
Number of citations: 2 search.proquest.com

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